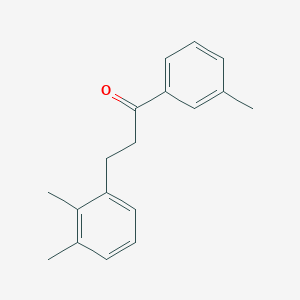

3-(2,3-Dimethylphenyl)-3'-methylpropiophenone

Description

3-(2,3-Dimethylphenyl)-3'-methylpropiophenone is a substituted propiophenone derivative characterized by two aromatic rings connected via a ketone-propyl bridge. The 2,3-dimethylphenyl group at the first position and the 3'-methyl group at the second aromatic ring confer steric bulk and moderate electron-donating effects.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-6-4-9-17(12-13)18(19)11-10-16-8-5-7-14(2)15(16)3/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDXYSVHDLTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644612 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-98-4 | |

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-3’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with 3-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dimethylphenyl)-3’-methylpropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3’-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone (CAS: 898770-30-4)

- Structural Differences: Substituents: Methoxy (electron-donating) at the 2-position of the first phenyl ring and trifluoromethyl (strongly electron-withdrawing) at the 3'-position of the second ring.

- Applications : Reported as a lab reagent for synthetic chemistry, though commercial availability is discontinued .

- Key Distinction: Compared to the target compound, the trifluoromethyl group introduces greater polarity and metabolic stability, which is advantageous in medicinal chemistry but may reduce solubility in non-polar solvents.

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-40-1)

- Structural Differences: Substituents: Two chlorine atoms (electron-withdrawing) at the 2' and 6' positions of the second phenyl ring and a methoxy group at the 3-position of the first ring.

- Safety Data : Classified under GHS guidelines, with precautions for handling irritants .

- Key Distinction : The dichloro substitution likely reduces solubility in aqueous media compared to the dimethyl/methyl groups in the target compound.

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4)

- Structural Differences: Substituents: Chlorine atoms at the 2' and 5' positions of the second phenyl ring and a methoxy group at the 3-position of the first ring.

- Key Distinction : The asymmetry may complicate crystallization compared to the more symmetric dimethyl/methyl substitution in the target compound.

Biological Activity

3-(2,3-Dimethylphenyl)-3'-methylpropiophenone (CAS No. 898768-98-4) is a synthetic organic compound belonging to the class of propiophenones. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a propiophenone structure that contributes to its reactivity and biological interactions. Its molecular formula is , and it is characterized by its lipophilicity, which enhances its ability to penetrate biological membranes.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been tested against human colorectal cancer (Caco-2) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | % Viability at 10 µM | % Viability at 50 µM |

|---|---|---|

| Caco-2 | 39.8% | 20.6% |

| A549 | 56.9% | 31.9% |

The compound's ability to decrease cell viability indicates its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that the presence of methyl groups on the phenyl ring plays a crucial role in enhancing its cytotoxic effects.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Interaction with Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Signaling Pathways: It could modulate key signaling pathways related to apoptosis in cancer cells, leading to increased cell death.

- Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various substituted propiophenones highlighted the superior activity of compounds with similar structures to this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the phenyl ring could significantly enhance antimicrobial potency.

Case Study 2: Anticancer Research

In another study focusing on colorectal cancer treatments, the compound was evaluated alongside standard chemotherapeutics. Results showed that it not only reduced cell viability more effectively than some conventional drugs but also exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.